Flutolanil
Overview
Description
Flutolanil is a broad-spectrum amide fungicide extensively used in agriculture to prevent fungal pathogens. It has been found to be highly effective in controlling diseases such as rice sheath blight caused by Rhizoctonia solani. Flutolanil's mode of action is primarily through the inhibition of succinate dehydrogenase complex (Complex II) in the respiratory chain of basidiomycetous fungi, which is crucial for their energy metabolism. This specific action contributes to its high selectivity and low mammalian toxicity .
Synthesis Analysis
The development of flutolanil involved the synthesis of various benzanilide derivatives, with the introduction of a trifluoromethyl group at the ortho position and alkoxy groups at the meta position of the aniline moiety to enhance fungitoxic activity. Flutolanil (α, α, α-trifluoro-3′-isopropoxy-2-toluanilide) emerged as the most potent compound for controlling rice sheath blight and was the first fungicide registered for this purpose in Japan .
Molecular Structure Analysis
Structural insights into flutolanil and its derivatives have been obtained through crystallography, which has revealed key interactions responsible for its high specificity and potency against the mitochondrial NADH-fumarate reductase system of parasites like Ascaris suum. These structures have been instrumental in accelerating structure-based drug design targeted for complex II .
Chemical Reactions Analysis
Flutolanil's antifungal action is attributed to its ability to inhibit the mycelial oxygen consumption of Rhizoctonia solani and the activity of mitochondrial Complex II. This inhibition is more potent in R. solani compared to other fungi and mammalian cells, which explains the fungicide's selectivity and low toxicity to non-target organisms .
Physical and Chemical Properties Analysis
Flutolanil's physical and chemical properties allow for its systemic control of rice sheath blight. Its efficacy is correlated with its concentration in rice leaf sheaths, and it has been shown to suppress disease development significantly by inhibiting fungal growth and infection-cushion formation. The fungicide can be applied as granules into paddy water or as a foliar spray, demonstrating its versatility and effectiveness in different application methods .
Environmental and Toxicological Impact
Despite its targeted action and low mammalian toxicity, flutolanil has been detected in aquatic environments, raising concerns about its potential impact on non-target organisms. Studies on zebrafish (Danio rerio) have shown that flutolanil can disrupt circadian rhythms, thyroid systems, metabolism, and cause developmental toxicity. It has also been associated with endocrine disruption and reproductive disorders in chronic exposure scenarios, indicating the need for careful environmental risk assessment .
Scientific Research Applications
Environmental Impact and Toxicity
- Toxic Effects on Aquatic Life : Flutolanil has been shown to affect the liver of zebrafish, causing oxidative stress, immune toxicity, and apoptosis at environmentally relevant concentrations. This highlights its potential environmental risks when used as a pesticide (Teng et al., 2019).
- Developmental Toxicity in Aquatic Organisms : Research indicates that flutolanil disrupts the thyroid system and metabolism in zebrafish embryos, leading to developmental issues such as inhibited hatching, teratogenic effects, and altered heartbeat (Teng et al., 2018).
- Impact on Circadian Rhythms : Flutolanil exposure in zebrafish embryos disrupts circadian rhythms, affecting their development and behavior. This suggests that flutolanil toxicity may partly stem from dysregulation of circadian rhythms (Yang et al., 2019).
- Endocrine Disruption and Reproductive Disorders : Studies show that flutolanil can disrupt the endocrine function in fish, leading to reproductive disorders and developmental toxicity in offspring (Teng et al., 2020).
Agricultural Applications and Fungicide Resistance
- Fungicide Development : Flutolanil was developed to control rice sheath blight caused by Rhizoctonia solani. It operates by inhibiting succinate dehydrogenase in the fungal respiratory chain, and its application in paddy fields has proven effective (Fujio & Yabutani, 1993).
- Fungicide Resistance in Pathogens : Resistance to flutolanil in Rhizoctonia spp. has been documented, with a particular focus on the mutation in succinate dehydrogenase that confers this resistance. Understanding this mechanism is crucial for managing resistance in agricultural pathogens (Zhao et al., 2019).
Regulatory and Safety Assessments
- Regulatory Review : Regulatory evaluations have been conducted to assess the safety and efficacy of flutolanil, including its impact on non-target organisms and the environment. These assessments are essential for informed decision-making regarding pesticide management and usage (Abdourahime et al., 2019).
properties
IUPAC Name |
N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCGDEVVHUXTMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024109 | |
Record name | Flutolanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-WHITE CRYSTALS. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none) | |
Record name | Flutolanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.32 g/cu cm at 20 °C, 1.3 g/cm³ | |
Record name | Flutolanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Flutolanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Flutolanil | |
Color/Form |
White, crystalline solid, Colorless crystals | |
CAS RN |
66332-96-5 | |
Record name | Flutolanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66332-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutolanil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutolanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTOLANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USL6Y9JZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flutolanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
108 °C, 100-107 °C | |
Record name | Flutolanil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FLUTOLANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.